molecular formula C22H32N2O6 B12527922 L-Leucine, N,N'-[1,4-phenylenebis(1-oxo-2,1-ethanediyl)]bis- CAS No. 668479-42-3

L-Leucine, N,N'-[1,4-phenylenebis(1-oxo-2,1-ethanediyl)]bis-

Cat. No.: B12527922
CAS No.: 668479-42-3
M. Wt: 420.5 g/mol
InChI Key: ZTGRDPNDNGVSCP-ROUUACIJSA-N
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Description

L-Leucine, N,N’-[1,4-phenylenebis(1-oxo-2,1-ethanediyl)]bis- is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of L-Leucine moieties linked through a 1,4-phenylenebis(1-oxo-2,1-ethanediyl) bridge, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucine, N,N’-[1,4-phenylenebis(1-oxo-2,1-ethanediyl)]bis- typically involves the reaction of L-Leucine with a phenylenebis(1-oxo-2,1-ethanediyl) precursor. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

L-Leucine, N,N’-[1,4-phenylenebis(1-oxo-2,1-ethanediyl)]bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

L-Leucine, N,N’-[1,4-phenylenebis(1-oxo-2,1-ethanediyl)]bis- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in biological systems and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in various medical conditions.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism by which L-Leucine, N,N’-[1,4-phenylenebis(1-oxo-2,1-ethanediyl)]bis- exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

668479-42-3

Molecular Formula

C22H32N2O6

Molecular Weight

420.5 g/mol

IUPAC Name

(2S)-2-[[2-[4-[2-[[(1S)-1-carboxy-3-methylbutyl]amino]-2-oxoethyl]phenyl]acetyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C22H32N2O6/c1-13(2)9-17(21(27)28)23-19(25)11-15-5-7-16(8-6-15)12-20(26)24-18(22(29)30)10-14(3)4/h5-8,13-14,17-18H,9-12H2,1-4H3,(H,23,25)(H,24,26)(H,27,28)(H,29,30)/t17-,18-/m0/s1

InChI Key

ZTGRDPNDNGVSCP-ROUUACIJSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)CC1=CC=C(C=C1)CC(=O)N[C@@H](CC(C)C)C(=O)O

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CC1=CC=C(C=C1)CC(=O)NC(CC(C)C)C(=O)O

Origin of Product

United States

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